Aromadendrin 7-O-rhamnoside
Overview
Description
Aromadendrin 7-O-rhamnoside is a flavonoid compound found in numerous plant species . It exhibits significant efficacy as an antioxidant and anti-inflammatory agent . It is considered to have therapeutic potential in various pathological conditions, including cancer and diabetes . Its efficacy can be attributed to its natural composition, making it a plausible resource for the discovery of novel pharmacological targets in the nutraceutical and pharmaceutical sectors .
Molecular Structure Analysis
Aromadendrin 7-O-rhamnoside has a molecular formula of C21H22O10 and a molecular weight of 434.39 . The InChI Key is YNPUJIONBZSHJT-RGFFTFQBSA-N .Chemical Reactions Analysis
Aromadendrin 7-O-rhamnoside has been studied for its role in accelerating the aggregation/fibrillization of amyloid proteins . When added to amyloid solutions with 1 to 5 molar ratios, it significantly accelerated Aβ 42 fibrillization by 86–114% and hIAPP fibrillization by 20–68% . This was evidenced by shortening or bypassing the lag phase, promoting the growth phase, and rapidly converting the amyloid species towards higher ordered β-structure-rich aggregates .Physical And Chemical Properties Analysis
Aromadendrin 7-O-rhamnoside is a powder . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Biosynthesis and Production
Aromadendrin 7-O-rhamnoside, a valuable flavonoid-glycoside found in plants like Populus alba and Eucalyptus maculata, has various medicinal applications. A study developed an Escherichia coli cell factory to produce 7-O-Methyl aromadendrin (7-OMA), a related compound, using plant biosynthetic pathways. This method allows for the large-scale production of such flavonoids (Malla, Koffas, Kazlauskas, & Kim, 2011).
Immunomodulatory Effects
Aromadendrin has been shown to inhibit T cell activation, offering potential as a non-cytotoxic immunosuppressive agent. It regulates IL-2 and IFNγ production, suppresses the expression of surface molecules like CD69, and reduces calcium influx in activated T cells, affecting NFAT activity and potentially NFκB and MAPK pathways (Lee & Jeong, 2020).
Antioxidant and Anti-inflammatory Properties
Aromadendrin exhibits significant anti-inflammatory activity. For instance, it suppresses LPS-induced nuclear translocation of NF-κB and phosphorylation of JNK in macrophage cells, highlighting its pharmacological potential in inflammation-related conditions (Lee et al., 2013).
Neuroprotective Effects
Aromadendrin shows protective effects against methamphetamine-induced neurotoxicity in neuronal cells. It mitigates endoplasmic reticulum stress and regulates the PI3K/Akt/mTOR signaling pathway, suggesting its potential in treating neurotoxicity-related conditions (Lee, Kim, & Jeong, 2021).
Diabetes Management
Studies indicate that aromadendrin stimulates glucose uptake and improves insulin resistance, potentially useful in managing type 2 diabetes mellitus. It enhances adipogenesis and influences molecular pathways like PPARγ2 expression and Akt/PKB phosphorylation (Zhang et al., 2011).
Hepatoprotective Effects
Aromadendrin has been found to protect the liver from sepsis-induced injury in mice, inhibiting the NF-κB signaling pathway. This suggests its potential therapeutic application in treating sepsis-induced liver injury (Zhou & Yin, 2022).
Cardioprotective Effects
It also shows efficacy in inhibiting cardiac hypertrophy by down-regulating NFAT and MAPKs pathways, indicating its potential in treating pathological cardiac hypertrophy (Cui et al., 2018).
Future Directions
Aromadendrin 7-O-rhamnoside has been repurposed as a dual amyloid promoter to accelerate amyloid formation and remedy the amyloid-mediated toxicity for both Aβ and hIAPP . This sequence-independent promotion effect of Aromadendrin 7-O-rhamnoside could also be applied to other amyloid proteins . This offers a new strategy for the use of Aromadendrin 7-O-rhamnoside in the treatment of neurodegenerative diseases .
properties
IUPAC Name |
(2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O10/c1-8-15(24)17(26)19(28)21(29-8)30-11-6-12(23)14-13(7-11)31-20(18(27)16(14)25)9-2-4-10(22)5-3-9/h2-8,15,17-24,26-28H,1H3/t8-,15-,17+,18-,19+,20+,21-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPUJIONBZSHJT-RGFFTFQBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(C(C3=O)O)C4=CC=C(C=C4)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)O[C@@H]([C@H](C3=O)O)C4=CC=C(C=C4)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aromadendrin 7-O-rhamnoside |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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